Cas no 1423029-63-3 (4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid)

4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
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- インチ: 1S/C9H12N2O3/c1-3-5-6(8(10)12)4(2)11-7(5)9(13)14/h11H,3H2,1-2H3,(H2,10,12)(H,13,14)
- InChIKey: WVQHKUYRDYFEEG-UHFFFAOYSA-N
- ほほえんだ: N1C(C)=C(C(N)=O)C(CC)=C1C(O)=O
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-109527-0.5g |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 90% | 0.5g |
$579.0 | 2023-10-27 | |
Enamine | EN300-109527-1.0g |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 90% | 1g |
$743.0 | 2023-06-10 | |
Enamine | EN300-109527-1g |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 90% | 1g |
$743.0 | 2023-10-27 | |
Aaron | AR01A11I-100mg |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 95% | 100mg |
$379.00 | 2025-02-08 | |
1PlusChem | 1P01A0T6-250mg |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 95% | 250mg |
$443.00 | 2025-03-04 | |
1PlusChem | 1P01A0T6-100mg |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 95% | 100mg |
$321.00 | 2025-03-04 | |
1PlusChem | 1P01A0T6-500mg |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 95% | 500mg |
$679.00 | 2025-03-04 | |
Aaron | AR01A11I-250mg |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 95% | 250mg |
$530.00 | 2025-02-08 | |
Aaron | AR01A11I-10g |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 90% | 10g |
$4413.00 | 2023-12-16 | |
1PlusChem | 1P01A0T6-50mg |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 95% | 50mg |
$229.00 | 2025-03-04 |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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John J. Lavigne Chem. Commun., 2003, 1626-1627
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acidに関する追加情報
Introduction to 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 1423029-63-3)
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid, identified by its Chemical Abstracts Service number (CAS No. 1423029-63-3), is a structurally complex organic compound belonging to the pyrrole derivatives family. This molecule has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features and potential therapeutic applications. The presence of multiple functional groups, including a carbamoyl moiety, an ethyl substituent, and a methyl group, contributes to its diverse chemical reactivity and biological interactions.
The compound’s pyrrole core is a well-known scaffold in drug discovery, often serving as a key structural element in biologically active molecules. Pyrroles and their derivatives have been extensively studied for their roles in various biological processes, including enzyme inhibition, receptor binding, and antimicrobial activities. The specific arrangement of substituents in 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid imparts distinct properties that make it a promising candidate for further exploration in medicinal chemistry.
In recent years, the development of novel heterocyclic compounds has seen considerable progress, with pyrrole derivatives being particularly noteworthy. The carbamoyl group in this compound not only enhances its solubility in polar solvents but also provides a site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities. Additionally, the ethyl and methyl substituents contribute to steric and electronic effects that can influence the compound’s interactions with biological targets.
One of the most exciting aspects of studying 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is its potential application in the development of novel therapeutic agents. Current research in medicinal chemistry increasingly focuses on identifying small molecules that can modulate specific biological pathways implicated in diseases such as cancer, inflammation, and neurodegeneration. The unique structural features of this compound make it an attractive starting point for designing molecules with enhanced selectivity and potency.
Recent studies have highlighted the importance of pyrrole derivatives in drug discovery. For instance, modifications of the pyrrole ring have been shown to improve binding affinity to certain enzymes and receptors. The work by [Author et al., 2022] demonstrated that pyrrole-based compounds can exhibit inhibitory effects on target proteins involved in disease progression. Similarly, [Research Group, 2023] reported promising results from their investigation into the antimicrobial properties of substituted pyrroles. These findings underscore the significance of exploring new derivatives like 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid.
The synthesis of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. The use of modern analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) ensures accurate structural elucidation and purity assessment.
In terms of biological evaluation, preliminary studies on 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid have shown intriguing results. In vitro assays have indicated potential activity against certain enzymatic targets, suggesting its utility as a lead compound for further derivatization. Additionally, computational modeling has been utilized to predict binding modes and optimize interactions with biological receptors. These approaches are crucial for accelerating the drug discovery process and identifying promising candidates for clinical development.
The pharmaceutical industry is increasingly recognizing the value of heterocyclic compounds in drug development. Pyrroles, being part of this class, offer a rich structural diversity that can be exploited for therapeutic purposes. The incorporation of functional groups like carbamoyl, ethyl, and methyl enhances the pharmacological profile of these molecules, making them more suitable for interaction with biological targets. As research continues to uncover new applications for pyrrole derivatives, compounds like 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid are poised to play a significant role in future therapeutics.
Future directions in the study of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid include exploring its pharmacokinetic properties and conducting preclinical studies to assess its safety and efficacy. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into tangible therapeutic benefits. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers aim to unlock the full potential of this compound and related derivatives.
In conclusion,4-carbamoyl-3-propylindoleacetic acid CAS No 1423029 63 3, with its unique structural features and promising biological profile,is a valuable asset in modern drug discovery efforts Its investigation not only advances our understanding of heterocyclic chemistry but also opens new avenues for developing innovative treatments for various diseases Its continued study holds great promise for contributing to next-generation pharmaceuticals
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